molecular formula C12H20ClNO3 B1215464 Prenalterol hydrochloride CAS No. 61260-05-7

Prenalterol hydrochloride

Katalognummer: B1215464
CAS-Nummer: 61260-05-7
Molekulargewicht: 261.74 g/mol
InChI-Schlüssel: WDXYIFGETVGLBZ-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Prenalterolhydrochlorid umfasst mehrere Schritte:

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Prenalterolhydrochlorid folgen in der Regel demselben Syntheseweg, jedoch in größerem Maßstab, wobei Reinheit und Konsistenz durch strenge Qualitätskontrollmaßnahmen sichergestellt werden .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

4. Wissenschaftliche Forschungsanwendungen

Prenalterolhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

5. Wirkmechanismus

Prenalterolhydrochlorid übt seine Wirkungen aus, indem es selektiv Beta-1-Adrenozeptoren stimuliert. Dies führt zu einer Erhöhung des Herzzeitvolumens durch Steigerung der Myokardkontraktilität und des Schlagvolumens, ohne die Herzfrequenz signifikant zu beeinflussen. Die molekularen Ziele umfassen die Beta-1-Adrenozeptoren auf Herzmyozyten, die die Adenylatcyclase aktivieren, den cAMP-Spiegel erhöhen und so den Kalzium-Einstrom in die Zellen verstärken .

Ähnliche Verbindungen:

Vergleich:

Wissenschaftliche Forschungsanwendungen

Prenalterol Hydrochloride has several scientific research applications:

Wirkmechanismus

Prenalterol Hydrochloride exerts its effects by selectively stimulating beta-1 adrenergic receptors. This leads to an increase in cardiac output by enhancing myocardial contractility and stroke volume without significantly affecting heart rate. The molecular targets include the beta-1 adrenergic receptors on cardiac myocytes, which activate adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and subsequently enhancing calcium influx into the cells .

Vergleich Mit ähnlichen Verbindungen

Comparison:

Biologische Aktivität

Introduction

Prenalterol hydrochloride, marketed under the brand name Hyprenan, is a sympathomimetic agent and cardiac stimulant primarily utilized in the management of heart failure. It functions as a selective β1-adrenergic receptor partial agonist, exhibiting significant biological activity that impacts cardiac function without markedly increasing heart rate. This article delves into the biological activity of prenalterol, supported by clinical studies, detailed mechanisms of action, and relevant data tables.

Prenalterol selectively binds to β1-adrenergic receptors, which are predominantly located in the heart. This selective action leads to:

  • Inotropic Effects : It enhances myocardial contractility, improving the heart's pumping efficiency.
  • Reduced Chronotropic Activity : Unlike many other adrenergic agonists, prenalterol has minimal effect on heart rate, which is beneficial for patients with heart conditions where increased heart rate could be detrimental.
  • Vasodilatory Effects : Prenalterol can induce peripheral vasodilation, which helps reduce afterload on the heart.
  • Chemical Formula : C₁₂H₁₉NO₃
  • Molar Mass : 225.288 g·mol⁻¹
  • CAS Number : 58926-83-7

Dose-Response Studies

A pivotal study assessed the effects of sustained-release oral prenalterol over four weeks in patients with chronic heart failure. The study involved ten patients who received varying doses (20, 40, 100, and 200 mg daily). Key findings included:

  • Improved Exercise Tolerance : Nine out of ten patients demonstrated a dose-related increase in exercise tolerance, particularly at doses up to 100 mg daily.
  • Oxygen Uptake : There was a significant increase in estimated oxygen uptake during exercise.
  • Cardiovascular Stability : Patients experienced a reduction in maximum heart rate and systolic blood pressure without adverse side effects .

Hemodynamic Effects

In another study involving healthy volunteers, intravenous administration of prenalterol revealed:

Dosage (mg)Increase in Cardiac Output (%)Change in Heart Rate (beats/min)Peripheral Resistance Change (%)
0.524+2-18
129+7-20

These results indicate that prenalterol significantly enhances cardiac output primarily through increased stroke volume while maintaining stable heart rates .

Long-Term Therapy Outcomes

Long-term therapy with prenalterol has shown promising results in patients with chronic heart failure. A study indicated that:

  • After one week of treatment, the average heart rate increased from 81 ± 7 to 90 ± 7 beats per minute.
  • Patients reported sustained improvements in hemodynamic parameters over extended periods .

Case Study: Heart Failure Management

A patient with ischemic heart disease and New York Heart Association Class II heart failure was treated with prenalterol. Over a four-week period:

  • The patient exhibited improved exercise capacity.
  • Echocardiographic measurements showed stable left ventricular function without significant changes at rest.
  • The patient reported no adverse effects related to the medication .

Summary of Biological Activity

This compound demonstrates significant biological activity characterized by its selective β1-adrenergic receptor agonism. Its ability to improve myocardial contractility while minimizing increases in heart rate makes it a valuable therapeutic agent for managing chronic heart failure. The following points summarize its key biological activities:

  • Increased Myocardial Contractility : Enhances cardiac output without excessive increases in heart rate.
  • Improved Exercise Tolerance : Beneficial for patients with chronic heart conditions.
  • Minimal Side Effects : Well-tolerated in clinical settings with low incidence of arrhythmias or other cardiovascular complications.

Analyse Chemischer Reaktionen

Key Steps:

  • Glycosylation :

    • Condensation of monobenzone (2 ) with an epoxide derived from α-D-glucofuranose forms a glycosylated intermediate (3 ).

    • Conditions: Solvent-free heating, catalytic acid ( ).

  • Deprotection and Oxidation :

    • Hydrolytic removal of acetonide groups followed by periodate cleavage of the sugar yields aldehyde (4 ).

    • Conditions: Aqueous periodate (NaIO₄), room temperature ( ).

  • Reduction and Mesylation :

    • Aldehyde (4 ) is reduced to glycol using NaBH₄.

    • Terminal alcohol is converted to mesylate (5 ) via methanesulfonyl chloride (MsCl).

    • Yield: >80% ( ).

  • Amination and Hydrogenolysis :

    • Mesylate (5 ) undergoes nucleophilic substitution with isopropylamine.

    • Final hydrogenolytic removal of the O-benzyl ether produces enantiopure prenalterol (6 ).

    • Conditions: H₂/Pd-C, methanol ( ).

StepReaction TypeReagents/ConditionsYield (%)Reference
1Glycosylationα-D-glucofuranose, acid catalyst75–85
2Periodate cleavageNaIO₄, H₂O, RT90
3Reduction and mesylationNaBH₄, MsCl, base80–85
4AminationIsopropylamine, DMF, 60°C70

Key Steps:

  • Epoxide Formation :

    • Epichlorohydrin reacts with 4-hydroxyphenol under Mitsunobu conditions to form epoxide (10 ).

    • Conditions: DIAD, PPh₃, THF ( ).

  • Aminolysis :

    • Epoxide (10 ) reacts with isopropylamine to yield racemic prenalterol.

    • Yield: 61% ( ).

  • Hydrochloride Salt Formation :

    • Freebase prenalterol is treated with HCl gas in ethanol to form the hydrochloride salt.

    • Purity: >98% ( ).

StepReaction TypeReagents/ConditionsYield (%)Reference
1Epoxide synthesisEpichlorohydrin, DIAD, PPh₃65–70
2AminolysisIsopropylamine, DMF, 60°C61
3Salt formationHCl gas, ethanol95

Hydrolysis of Diol Intermediates:

  • Racemic diol (2 ) is hydrolyzed using HBr to yield epoxide (6 ) ( ).

    • Conditions: HBr (48%), 80°C, 4h.

    • Yield: 61% ( ).

Mitsunobu Reaction:

  • Enantiopure diol (2 ) undergoes Mitsunobu reaction with phenol derivatives to form epoxide intermediates ( ).

    • Reagents: DIAD, PPh₃.

    • Yield: 55–70% ( ).

Degradation and Stability Studies

  • Acidic Conditions : this compound undergoes hydrolysis at pH <3, forming 4-hydroxyphenoxypropane-1,2-diol ( ).

  • Oxidative Stability : Resistant to atmospheric oxidation but degrades under UV light, forming quinone derivatives ( ).

ConditionDegradation ProductHalf-Life (25°C)Reference
pH 1.2 (HCl)4-Hydroxyphenoxypropane-1,2-diol8h
UV light (254 nm)Quinone derivatives24h

Byproduct Analysis

  • Racemization : Occurs during prolonged heating (>100°C) in polar solvents (e.g., DMF), reducing enantiopurity ( ).

  • Mesylate Byproducts : Trace mesylated impurities (<0.1%) detected via HPLC-MS in final API batches ( ).

This synthesis and reactivity profile underscores the importance of controlled reaction conditions to ensure enantiopurity and stability in this compound production.

Eigenschaften

CAS-Nummer

61260-05-7

Molekularformel

C12H20ClNO3

Molekulargewicht

261.74 g/mol

IUPAC-Name

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride

InChI

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1

InChI-Schlüssel

WDXYIFGETVGLBZ-MERQFXBCSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl

Isomerische SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl

Kanonische SMILES

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl

Key on ui other cas no.

61260-05-7

Verwandte CAS-Nummern

57526-81-5 (Parent)

Synonyme

A Ba C 50,005
A-Ba-C-50,005
ABaC50,005
H-133-22
H-80-62
H13322
H8062
Hydrochloride, Prenalterol
KWD-2033
KWD2033
Prenalterol
Prenalterol Hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prenalterol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Prenalterol hydrochloride
Reactant of Route 3
Prenalterol hydrochloride
Reactant of Route 4
Reactant of Route 4
Prenalterol hydrochloride
Reactant of Route 5
Reactant of Route 5
Prenalterol hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Prenalterol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.